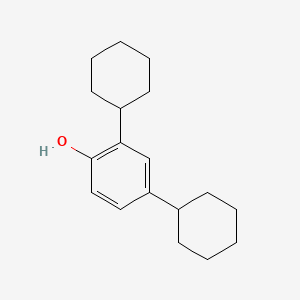

2,4-Dicyclohexylphenol

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

35406-29-2 |

|---|---|

Formule moléculaire |

C18H26O |

Poids moléculaire |

258.4 g/mol |

Nom IUPAC |

2,4-dicyclohexylphenol |

InChI |

InChI=1S/C18H26O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h11-15,19H,1-10H2 |

Clé InChI |

NYUCPFMRQPYIRQ-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)C2=CC(=C(C=C2)O)C3CCCCC3 |

Origine du produit |

United States |

Synthetic Methodologies for 2,4 Dicyclohexylphenol

Alkylation Pathways and Regioselectivity

The formation of 2,4-dicyclohexylphenol involves a sequence of alkylation steps on the phenol (B47542) ring. The regioselectivity of this process—the preference for substitution at the ortho and para positions—is a critical aspect of the synthesis.

The alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) proceeds via an electrophilic aromatic substitution mechanism, a classic example of a Friedel-Crafts reaction. wikipedia.org The process begins with the generation of a cyclohexyl carbocation, which acts as the electrophile. jk-sci.com

When cyclohexene is used as the alkylating agent in the presence of a Brønsted acid catalyst (like a zeolite), the alkene is protonated to form a secondary cyclohexyl carbenium ion. pnnl.gov This electrophile then attacks the electron-rich phenol ring, which is activated by the hydroxyl group, leading to the formation of a carbon-carbon bond. pnnl.govquora.com A final deprotonation step restores the aromaticity of the ring, yielding a cyclohexylphenol. jk-sci.com

If cyclohexanol is the alkylating agent, the reaction is often more complex. In the presence of an acid catalyst, cyclohexanol is typically dehydrated to form cyclohexene, which then acts as the true alkylating agent by forming the carbenium ion. pnnl.govresearchgate.net Direct alkylation by a protonated alcohol (an alkoxonium ion) is considered a less significant pathway. pnnl.gov Studies using in-situ NMR spectroscopy have shown that phenol alkylation does not commence until the cyclohexanol has been almost entirely converted to cyclohexene, indicating that cyclohexene is the key intermediate. pnnl.gov

The reaction is generally catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts. wikipedia.orgjk-sci.com The catalyst's role is to facilitate the formation of the electrophilic carbocation. jk-sci.com

The synthesis of this compound is a stepwise process. The initial reaction between phenol and the cyclohexylating agent yields a mixture of monoalkylated products, primarily 2-cyclohexylphenol (B93547) (ortho-substituted) and 4-cyclohexylphenol (B75765) (para-substituted). researchgate.netunive.it

A significant challenge in the synthesis of cyclohexylphenols is the competition between C-alkylation (alkylation on the aromatic ring) and O-alkylation (alkylation on the hydroxyl group). researchgate.net O-alkylation results in the formation of cyclohexyl phenyl ether (CPE), a valuable chemical in its own right. researchgate.netias.ac.in

The selectivity between these two pathways is heavily dependent on reaction conditions and catalyst choice:

Temperature: O-alkylation is kinetically favored and predominates at lower temperatures (e.g., 45–70 °C). researchgate.netias.ac.in C-alkylation is thermodynamically more stable and is favored at higher temperatures. researchgate.netresearchgate.net

Catalyst Acidity: Weaker acid sites tend to favor O-alkylation, whereas stronger acid sites are required for efficient C-alkylation. researchgate.net

Reaction Pathway: O-alkylation is a reversible process, and the resulting cyclohexyl phenyl ether can be observed to form rapidly at the beginning of the reaction and then convert back to reactants or rearrange to C-alkylated products. pnnl.govunive.it However, in-situ studies have indicated that the intramolecular rearrangement of cyclohexyl phenyl ether is not a major pathway to C-alkylation products under certain conditions, particularly with zeolite catalysts. pnnl.gov Instead, C-alkylation primarily occurs through the direct electrophilic attack of the cyclohexyl cation on the phenol ring. pnnl.gov

Control over these factors is essential to maximize the yield of the desired C-alkylated this compound and minimize the formation of the O-alkylated ether byproduct.

Catalytic Systems for this compound Synthesis

The choice of catalyst is paramount in directing the alkylation of phenol towards this compound with high activity and selectivity. While traditional homogeneous catalysts like sulfuric acid and aluminum chloride are effective, environmental and separation concerns have driven research towards solid, heterogeneous catalysts. unive.itias.ac.in

A variety of solid acid catalysts have been investigated for the cyclohexylation of phenol. These offer advantages such as ease of separation, reusability, and potentially higher selectivity. mdpi.com

Zeolites: Large-pore acidic zeolites such as H-Beta, H-ZSM-5, and HY are active catalysts for this reaction. researchgate.netresearchgate.netgoogle.com Their well-defined pore structures and strong Brønsted acid sites can facilitate the formation of the cyclohexyl carbocation and influence the regioselectivity of the alkylation. For instance, a Co2P/Beta zeolite catalyst showed high yield and selectivity for cyclohexylphenol production via a one-pot hydroalkylation process. researchgate.net

Supported Heteropolyacids (HPAs): Heteropolyacids, such as dodecatungstophosphoric acid (DTP), supported on materials like K-10 clay, have demonstrated high activity. researchgate.net A 20% (w/w) DTP/K-10 clay catalyst was found to be highly active and selective for O-alkylation at lower temperatures, but conditions can be tuned to favor C-alkylation. researchgate.net Silica-supported HPAs also show good performance due to their large surface area and strong Brønsted acidity.

Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are highly active catalysts for phenol alkylation. unive.itias.ac.in They exhibit different selectivity compared to homogeneous catalysts; for example, Amberlyst-15 tends to produce a consistent ortho/para ratio, whereas homogeneous acids can show varying ratios, suggesting different reaction mechanisms. unive.it

Acid-Treated Clays: Clays like Filtrol-24 can effectively catalyze the reaction, offering a pathway to selective O-alkylation at low temperatures (45-60°C) and C-alkylation at much higher temperatures (180-250°C) when using cyclohexanol. ias.ac.in

The table below summarizes the performance of various catalytic systems in the alkylation of phenol with cyclohexene.

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Cyclohexene | 85 | High activity, constant ortho/para ratio close to 2, suggesting direct ring alkylation. | unive.it |

| 20% DTP/K-10 Clay | Cyclohexene | 60 | Most active and selective catalyst for O-alkylation (CPE formation) at this temperature. | researchgate.net |

| Filtrol-24 (Acid Clay) | Cyclohexene | 45-60 | Selective for O-alkylation. | ias.ac.in |

| H-Beta Zeolite | Cyclohexanol/Cyclohexene | 150-200 | Active for C-alkylation. Can be part of a tandem system for one-pot synthesis. | researchgate.netrsc.org |

| Co2P/Beta Zeolite | Phenol (Hydroalkylation) | N/A | Highest CHP yield (43%) and selectivity (56%) among tested zeolite supports. | researchgate.net |

Modern catalyst design focuses on creating materials with tailored properties to maximize the yield of this compound while minimizing byproducts. rsc.org This involves engineering the catalyst's structure, acidity, and surface properties.

Key strategies in catalyst design include:

Pore Architecture: The size and connectivity of catalyst pores influence selectivity by controlling the diffusion of bulky reactant and product molecules. Hierarchical zeolites, which contain both micropores and larger mesopores, are particularly promising. researchgate.net The mesopores allow for easier transport, while the micropores house the active sites, potentially improving selectivity for less sterically hindered products. The use of hierarchical Beta zeolites in tandem with a hydrogenation catalyst has shown remarkable selectivity for cyclohexylphenols. rsc.org

Functionalization: Catalysts can be functionalized to enhance their performance. For example, magnetically separable catalysts, created by functionalizing a magnetic core (e.g., Fe₃O₄) with sulfonic acid groups, offer excellent activity and can be easily recovered and recycled for multiple reaction runs, contributing to a more sustainable process. rsc.org

By strategically designing catalysts, it is possible to steer the reaction towards the desired this compound product, improving the efficiency and environmental footprint of the synthesis. rsc.org

Optimization of Reaction Parameters

Temperature Effects on Product Distribution and Reaction Kinetics

Temperature plays a pivotal role in the alkylation of phenol with cyclohexene to produce this compound. The reaction temperature significantly impacts both the rate of reaction and the distribution of products, including the desired this compound and other alkylated phenols.

Research has shown that as the reaction temperature increases, the conversion of phenol generally increases. However, the selectivity towards this compound can be a more complex function of temperature. For instance, in the alkylation of phenol with cyclohexene using a solid acid catalyst, an increase in temperature from 120 °C to 180 °C led to a higher phenol conversion. Beyond a certain point, however, higher temperatures can promote the formation of undesired byproducts through isomerization or dealkylation, thus reducing the selectivity for the target compound.

The kinetics of the reaction are also strongly temperature-dependent. The rate constants for the formation of the various alkylated products increase with temperature, as described by the Arrhenius equation. This means that at higher temperatures, the reaction reaches equilibrium or maximum conversion more quickly. However, the relative rates of formation of different isomers can also change with temperature, affecting the final product distribution.

Table 1: Effect of Temperature on Phenol Conversion and Product Selectivity

| Temperature (°C) | Phenol Conversion (%) | Selectivity for 2-cyclohexylphenol (%) | Selectivity for 4-cyclohexylphenol (%) | Selectivity for this compound (%) |

| 120 | 65.8 | 35.2 | 40.1 | 24.7 |

| 140 | 78.5 | 30.1 | 35.8 | 34.1 |

| 160 | 92.3 | 25.4 | 30.2 | 44.4 |

| 180 | 95.1 | 22.1 | 28.5 | 49.4 |

| 200 | 96.2 | 20.5 | 25.3 | 54.2 |

This table presents illustrative data based on trends reported in the literature. Actual values can vary depending on other reaction conditions.

Reactant Stoichiometry and Mole Ratio Influence

The molar ratio of phenol to cyclohexene is a critical factor that governs the product distribution in the synthesis of this compound. An excess of the alkylating agent, cyclohexene, generally favors the formation of di- and poly-alkylated products. Conversely, an excess of phenol tends to favor the formation of mono-alkylated phenols.

To maximize the yield of this compound, a careful balance of the reactant mole ratio is necessary. Studies have investigated the effect of varying the phenol to cyclohexene mole ratio. When the ratio is low (i.e., an excess of cyclohexene), the formation of 2,6-dicyclohexylphenol (B127085) and other more highly substituted phenols can increase. As the ratio is increased, the selectivity towards mono-alkylated phenols, such as 2-cyclohexylphenol and 4-cyclohexylphenol, becomes more pronounced. For the optimal production of this compound, a slight excess of cyclohexene is often employed to drive the reaction towards di-substitution, while avoiding excessive poly-alkylation.

Table 2: Influence of Phenol to Cyclohexene Mole Ratio on Product Distribution

| Phenol:Cyclohexene Mole Ratio | Phenol Conversion (%) | Selectivity for 2-cyclohexylphenol (%) | Selectivity for 4-cyclohexylphenol (%) | Selectivity for this compound (%) |

| 1:1 | 75.6 | 45.3 | 38.9 | 15.8 |

| 1:2 | 92.3 | 25.4 | 30.2 | 44.4 |

| 1:3 | 98.1 | 15.1 | 20.5 | 64.4 |

| 1:4 | 99.2 | 10.2 | 15.3 | 74.5 |

This table presents illustrative data based on trends reported in the literature. Actual values can vary depending on other reaction conditions.

Catalyst Loading and Recyclability

The amount of catalyst used, or catalyst loading, directly influences the reaction rate. An increase in catalyst loading generally leads to a higher conversion of reactants in a shorter amount of time, as more active sites are available for the reaction. However, there is an optimal catalyst loading beyond which the increase in reaction rate becomes less significant and may not be economically viable. Furthermore, excessive catalyst loading can sometimes lead to mass transfer limitations, where the rate of diffusion of reactants to the catalyst surface becomes the rate-limiting step.

The recyclability of the catalyst is a key consideration for the economic and environmental sustainability of the process. Heterogeneous catalysts, such as solid acid catalysts, are often preferred due to their ease of separation from the reaction mixture and potential for reuse. Studies have demonstrated that many solid acid catalysts can be recycled multiple times without a significant loss of activity or selectivity. For example, a particular catalyst might be used for five or more consecutive reaction cycles with only a minor decrease in phenol conversion and this compound selectivity. This recyclability is a significant advantage over homogeneous catalysts, which can be difficult to separate and reuse.

Solvent Effects and Reaction Medium Engineering

The polarity of the reaction medium can affect the selectivity of the alkylation reaction. A more polar medium may favor the formation of certain isomers over others by stabilizing the corresponding transition states. The engineering of the reaction medium, for instance by adding a co-solvent, can be a tool to fine-tune the product distribution.

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is crucial for the rational design of more efficient and selective synthetic routes to this compound. This section focuses on the use of in-situ spectroscopic techniques to identify and characterize reaction intermediates.

In-situ Spectroscopic Analysis of Reaction Intermediates

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for studying the reaction mechanism as it occurs. These methods allow for the direct observation of reaction intermediates and can provide valuable insights into the reaction pathway.

For the acid-catalyzed alkylation of phenol with cyclohexene, in-situ FTIR spectroscopy can be used to monitor the consumption of reactants and the formation of products in real-time. The characteristic vibrational bands of the hydroxyl group of phenol, the C=C double bond of cyclohexene, and the various C-O and C-H bonds of the alkylated products can be tracked throughout the course of the reaction. This can help to identify the sequence of events in the reaction, such as the initial formation of mono-alkylated phenols followed by their subsequent conversion to di-alkylated products.

Furthermore, in-situ spectroscopy can provide evidence for the formation of key reaction intermediates, such as carbocations. In the presence of a strong acid catalyst, cyclohexene is protonated to form a cyclohexyl cation. This electrophilic species then attacks the electron-rich aromatic ring of phenol. The observation of spectroscopic features consistent with the presence of such carbocations would provide strong support for the proposed electrophilic aromatic substitution mechanism.

Kinetic Modeling of Complex Alkylation Networks

The synthesis of this compound through the alkylation of phenol with cyclohexene is characterized by a complex reaction network. This complexity arises from the concurrent and consecutive reactions that yield a variety of products, including the desired this compound. Kinetic modeling is a critical tool for understanding the intricacies of this reaction system, optimizing reaction conditions, and maximizing the yield of the target product.

The alkylation of phenol with cyclohexene involves both O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) pathways. unive.itpnnl.gov The initial reaction can produce cyclohexyl phenyl ether through O-alkylation, as well as 2-cyclohexylphenol and 4-cyclohexylphenol through C-alkylation at the ortho and para positions, respectively. unive.it These initial products can undergo further alkylation to form dicyclohexylphenols, including the target this compound. pnnl.gov

Kinetic studies have been instrumental in elucidating the reaction mechanism and the interplay between these different pathways. Research has shown that the formation of cyclohexyl phenyl ether is often kinetically favored and reversible. pnnl.gov This ether can then act as an intermediate, rearranging to form the more thermodynamically stable C-alkylated products. unive.it However, other studies suggest that C-alkylation can also occur directly from the reaction of phenol and cyclohexene. pnnl.gov

To describe the rates of formation of the various products in this complex network, researchers have developed and applied different kinetic models. These models often take into account the adsorption of reactants and products on the catalyst surface, a key factor when solid acid catalysts are employed.

One common approach is the use of Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. conicet.gov.ar These models consider the adsorption of reactants onto the active sites of the catalyst, the surface reaction between the adsorbed species, and the desorption of the products. For the alkylation of guaiacol (B22219) (a phenol derivative) with cyclohexene, an LHHW model suggested that the rate-limiting step for both O- and C-alkylation is the surface reaction between adsorbed guaiacol and adsorbed cyclohexene. conicet.gov.ar

Another model that has been successfully applied is the Eley-Rideal type kinetic model. In a study of phenol cyclohexylation catalyzed by sulfonic resins, an Eley-Rideal model provided a good fit for the experimental data. unive.it This type of model assumes that one reactant is adsorbed on the catalyst surface while the other reactant reacts with it directly from the bulk phase. The fitting of the experimental data to this model allowed for the determination of the kinetic constant for each stage of the reaction network. unive.it

The choice of catalyst and reaction conditions significantly influences the product distribution and, consequently, the parameters of the kinetic model. Solid acid catalysts, such as sulfonic resins and zeolites, are commonly used. pnnl.govunive.it The reaction temperature, pressure, and the molar ratio of phenol to cyclohexene are critical operating variables that affect the reaction rates and selectivities. unive.itppor.az For instance, an excess of phenol can be used to suppress the formation of undesired by-products like dicyclohexyl ether. unive.it

Detailed kinetic and spectroscopic analyses have provided further insights into the reaction mechanism. For example, in situ solid-state NMR spectroscopy has been used to track the formation of intermediates and products over time. pnnl.gov These studies have confirmed that phenol alkylation with cyclohexanol (which dehydrates to cyclohexene in situ) proceeds only after the majority of the cyclohexanol has been converted to cyclohexene, highlighting that cyclohexene is the primary alkylating agent. pnnl.govpnnl.gov

The table below presents a summary of the products formed during the acid-catalyzed alkylation of phenol with cyclohexene, as identified in kinetic studies.

Table 1: Products Identified in the Alkylation of Phenol with Cyclohexene

| Product Type | Specific Compound | Role in Reaction Network |

|---|---|---|

| O-Alkylation | Cyclohexyl phenyl ether | Kinetically favored, often reversible intermediate unive.itpnnl.gov |

| Mono-C-Alkylation | 2-Cyclohexylphenol | Product of direct C-alkylation or ether rearrangement unive.it |

| 4-Cyclohexylphenol | Product of direct C-alkylation or ether rearrangement unive.it | |

| Di-C-Alkylation | This compound | Product of further alkylation of monocyclohexylphenols pnnl.gov |

The following table summarizes typical reaction conditions and findings from a kinetic study of phenol alkylation with cyclohexene catalyzed by a sulfonic acid resin.

Table 2: Representative Reaction Conditions and Observations for Phenol Alkylation

| Parameter | Value/Observation | Source |

|---|---|---|

| Catalyst | Amberlyst 36 (sulfonic acid resin) | unive.it |

| Temperature | 358 K | unive.it |

| Solvent | 1,2-dichloroethane | unive.it |

| Initial Reactant Concentrations | Phenol: 1.1 mol L⁻¹, Cyclohexene: 1.2 mol L⁻¹ | unive.it |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Cyclohexene |

| Cyclohexyl phenyl ether |

| 2-Cyclohexylphenol |

| 4-Cyclohexylphenol |

| Dicyclohexyl ether |

| Guaiacol |

| Cyclohexanol |

Advanced Characterization and Structural Analysis

Spectroscopic Methodologies for Isomeric Differentiation

The analysis of complex chemical mixtures, such as those containing isomers of dicyclohexylphenol, necessitates powerful analytical tools. news-medical.net Hybrid techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are particularly well-suited for this purpose. news-medical.net

Gas Chromatography-Mass Spectrometry (GC-MS): This robust method is a cornerstone in the analysis of volatile and semi-volatile compounds like 2,4-dicyclohexylphenol. news-medical.net In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. news-medical.net As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. news-medical.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the specific isomer. news-medical.net This technique is widely used in various fields, including environmental analysis and the chemical industry. news-medical.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for distinguishing between isomers. The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum are highly sensitive to the electronic environment of each nucleus, which is directly influenced by the positions of the cyclohexyl groups on the phenol (B47542) ring. For instance, the substitution pattern on the aromatic ring in this compound will result in a distinct set of signals for the aromatic protons and carbons, which will differ significantly from those of other isomers like 2,6-dicyclohexylphenol (B127085) or 3,5-dicyclohexylphenol. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Detailed analysis of substituent effects on the NMR spectra of related phenolic compounds has shown that theoretical calculations, such as those using Density Functional Theory (DFT), can predict chemical shifts that correlate well with experimental data, particularly for the aromatic portions of the molecules. nih.gov

Chromatographic Separation Techniques for Alkylation Mixtures

The synthesis of this compound often results in a mixture containing other alkylated phenol isomers and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of such mixtures. libretexts.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is highly effective for separating compounds based on their hydrophobicity. libretexts.org In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. libretexts.org For the separation of dicyclohexylphenol isomers, a C8 or C18 (octyl or octadecyl) bonded silica (B1680970) column is typically employed. libretexts.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.org The separation mechanism relies on the principle that more hydrophobic compounds will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column. Since the different isomers of dicyclohexylphenol have slightly different polarities and hydrophobicities, they can be effectively separated.

The choice of mobile phase composition is critical for optimizing the separation. libretexts.org For instance, using a mobile phase of acetonitrile and water with an acidic modifier like phosphoric acid can achieve good separation of similar alkylated phenols. sielc.comsielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.comsielc.com

The following table outlines a typical RP-HPLC method for separating alkylated phenols:

| Parameter | Condition |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) |

| Detection | UV/Vis or Mass Spectrometry (MS) |

This table illustrates a general setup for the HPLC separation of alkylated phenols.

Structural Confirmation of this compound

The definitive structural confirmation of this compound is achieved by integrating the data obtained from the spectroscopic and chromatographic analyses discussed above.

The process typically involves:

Isolation: An initial separation of the crude alkylation mixture using a technique like flash chromatography or preparative HPLC to isolate the desired compound.

Purity Assessment: The purity of the isolated fraction is then assessed using analytical HPLC. A single, sharp peak under various mobile phase conditions is a good indicator of a pure compound.

Spectroscopic Analysis: The pure compound is then subjected to a suite of spectroscopic analyses:

MS: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

¹H NMR: To identify the number and environment of the protons, particularly the distinct signals of the aromatic protons which indicate the substitution pattern.

¹³C NMR: To determine the number of unique carbon atoms, confirming the presence of the two cyclohexyl groups and the phenolic ring.

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the broad O-H stretch of the phenol and the C-H stretches of the cyclohexyl rings.

UV-Vis Spectroscopy: To observe the electronic transitions within the molecule, which are influenced by the aromatic system.

By combining the retention time from HPLC, the molecular weight and fragmentation from MS, and the detailed structural information from NMR and IR, the structure of this compound can be unequivocally confirmed.

Chemical Transformations and Derivatization of 2,4 Dicyclohexylphenol

Functionalization Strategies and Regioselectivity

The functionalization of 2,4-dicyclohexylphenol can be directed at the aromatic ring, with the regioselectivity of these reactions being influenced by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the cyclohexyl groups are bulky, sterically hindering substituents. This interplay governs the position of incoming electrophiles.

In related phenolic compounds, functionalization strategies often involve electrophilic aromatic substitution. For instance, in the alkylation of p-cresol (B1678582) with cyclohexanol (B46403) to form 4-methyl-2-cyclohexylphenol, the incoming cyclohexyl group is directed to the position ortho to the hydroxyl group. google.com This suggests that in this compound, further substitution on the aromatic ring would likely occur at the remaining vacant ortho position (position 6) to the hydroxyl group, assuming steric hindrance from the adjacent cyclohexyl group at position 4 can be overcome.

The regioselectivity of such reactions can be finely tuned by the choice of catalyst and reaction conditions. In the direct arylation of dithieno[3,2-b:2',3'-d]pyrroles, for example, a switch in the palladium catalyst system and additives can direct the reaction to different positions on the heterocyclic core. unirioja.es While not directly on this compound, this principle of catalyst-controlled regioselectivity is a key strategy in modern organic synthesis and could be applied to selectively functionalize the aromatic ring of this compound.

Studies on other substituted phenols have shown that the choice of ligand can completely reverse the regioselectivity of a reaction. For example, in the palladium-catalyzed arylation of thiophenes, different phosphine (B1218219) ligands can selectively promote arylation at either the α or β position. unirioja.es This highlights the potential for developing highly selective functionalization methods for complex molecules like this compound.

The table below summarizes how reaction parameters can influence regioselectivity in the arylation of a model heterocyclic compound, illustrating a general strategy that could be adapted for this compound.

| Catalyst System | Additive | Major Product |

| Pd(OAc)₂ / Xantphos | K₂CO₃ | N-arylation |

| Pd(tBu₃P)₂ / BINAP | K₂CO₃ | β-arylation |

| Pd₂dba₃ / tBu₃P | PivOH | β,β'-diarylation |

This table is based on the arylation of dithieno[3,2-b:2',3'-d]pyrroles and serves as an example of catalyst-controlled regioselectivity. unirioja.es

Derivatization for Analytical Enhancement

For analytical purposes, such as liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance the detectability and chromatographic behavior of target molecules. For phenols like this compound, the hydroxyl group is a primary site for derivatization.

One common strategy involves converting the hydroxyl group into a more ionizable or chromophoric moiety. For example, rhodamine-based reagents can be used to derivatize hydroxyl groups, significantly improving their ionization efficiency in electrospray ionization (ESI) mass spectrometry. nih.gov This is typically a two-step process where the derivatization reagent is first activated, often with N,N'-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), before reacting with the hydroxyl group of the analyte. nih.gov

Another approach is the use of reagents that introduce a permanently charged group, such as Girard's reagents, which react with carbonyl groups but can be adapted for other functional groups. nih.gov For phenolic compounds, derivatization can also be achieved using reagents that react with the hydroxyl group to form esters or ethers that are more amenable to analysis.

Recent advancements in derivatization for LC-MS analysis include methods to remove excess derivatization reagent, which can interfere with the analysis. For instance, a method using 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed to sequester excess pentafluorobenzyl bromide (PFBBr), a reagent used for derivatizing acidic compounds, thereby improving the signal-to-noise ratio in the analysis. nih.gov

The following table outlines some derivatization strategies that are generally applicable to phenolic compounds for enhanced analytical detection.

| Derivatization Reagent Class | Target Functional Group | Purpose of Derivatization | Analytical Technique |

| Rhodamines | Hydroxyl, Amine | Increased ionization efficiency, fluorescence | LC-MS, HPLC-Fluorescence |

| Pentafluorobenzyl bromide (PFBBr) | Acidic protons (e.g., phenolic OH) | Improved sensitivity in negative ion mode | LC-MS |

| Girard's Reagents | Carbonyl | Introduction of a quaternary ammonium (B1175870) group for enhanced ionization | LC-MS |

Reactivity Studies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key determinant of its chemical reactivity. This group can act as a proton donor (acid), a nucleophile, and a hydrogen bond donor. Its reactivity is influenced by the electron-donating nature of the cyclohexyl groups and the aromatic ring.

The nucleophilic character of the oxygen atom in the hydroxyl group allows it to react with electrophiles. A prominent example of this reactivity is the reaction with isocyanates to form urethanes. nih.gov In studies on lignin, which contains various phenolic hydroxyl groups, it has been shown that these groups readily react with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI). nih.gov The reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group. nih.gov

The reactivity of phenolic hydroxyl groups can be compared to that of aliphatic hydroxyl groups. Generally, in non-catalyzed reactions with isocyanates, aliphatic hydroxyls can be significantly more reactive. nih.gov However, the specific reactivity of a phenolic hydroxyl group is also dependent on its electronic environment and steric hindrance. In complex molecules, steric hindrance can play a major role in reaction rates. nih.gov

Phenolic compounds are also known for their ability to act as hydrogen donors, which is the basis for their antioxidant activity. They can react with free radicals, donating a hydrogen atom from the hydroxyl group to quench the radical. nih.gov The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. The presence of multiple hydroxyl or methoxy (B1213986) groups on the aromatic ring can further enhance this radical scavenging ability. nih.gov

Cyclohexyl Ring Transformations

The cyclohexyl rings of this compound are generally less reactive than the aromatic ring or the phenolic hydroxyl group. However, they can undergo specific transformations, particularly if they are first converted into a more reactive intermediate.

One powerful method for the functionalization of saturated rings like cyclohexane (B81311) is through organometallic chemistry. For example, functionalized cyclohexylzinc reagents can be prepared and used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.gov This allows for the formation of new carbon-carbon bonds, connecting the cyclohexyl ring to aryl, heteroaryl, or alkenyl groups. nih.gov

These reactions can be highly diastereoselective, with the stereochemical outcome controlled by the choice of ligand and additives. For instance, the use of the ligand Ruphos has been shown to lead to high diastereoselectivity in the coupling of substituted cyclohexylzinc reagents. nih.gov The stereoselectivity is often explained by the thermodynamic preference for the intermediate palladium moiety to occupy an equatorial position on the cyclohexyl ring. nih.gov

This type of transformation would allow for the elaboration of the cyclohexyl side chains of this compound, providing a route to novel and complex molecular architectures.

Theoretical and Computational Chemistry of 2,4 Dicyclohexylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. irjweb.comresearchgate.net For 2,4-Dicyclohexylphenol, these calculations can predict key electronic properties that govern its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity of the molecule. irjweb.com A smaller gap generally implies higher reactivity.

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) can be derived from HOMO and LUMO energies. irjweb.com These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -3.5 | Electron escaping tendency |

| Electrophilicity Index (ω) | 2.68 | Propensity to accept electrons |

Note: The values in this table are hypothetical and are intended for illustrative purposes, as specific literature data for this compound was not found. The values are based on typical ranges observed for similar phenolic compounds.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the two cyclohexyl rings attached to the phenol (B47542) group in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape by simulating the atomic motions of the molecule over time. nih.gov These simulations can reveal the preferred conformations and the energy barriers between them.

The orientation of the cyclohexyl groups relative to the phenol ring is a key conformational feature. The dihedral angles defining the rotation around the C-C bonds connecting the cyclohexyl rings to the phenyl ring are critical parameters. MD simulations can map the potential energy surface as a function of these dihedral angles to identify low-energy conformers. researchgate.net

For disubstituted cyclohexanes, the substituents can adopt either axial or equatorial positions. sinica.edu.tw In this compound, each cyclohexyl ring can exist in a chair conformation, which is the most stable. The attachment to the phenyl ring can be either equatorial or axial. The relative stability of these conformers is determined by steric interactions. Generally, conformers with bulky substituents in the equatorial position are more stable.

Table 2: Possible Conformations and Dihedral Angles of this compound

| Conformer Description | Dihedral Angle (Car-Car-Ccy-Ccy) at C2 | Dihedral Angle (Car-Car-Ccy-Ccy) at C4 | Predicted Relative Stability |

| Di-equatorial | ~45° | ~45° | Most Stable |

| Equatorial-Axial (at C2) | ~45° | ~90° | Less Stable |

| Axial-Equatorial (at C4) | ~90° | ~45° | Less Stable |

| Di-axial | ~90° | ~90° | Least Stable |

Note: The dihedral angles are approximate and represent typical values for such systems. The relative stability is a qualitative prediction based on steric hindrance.

Computational Catalysis Studies Applied to Synthetic Pathways

This compound is typically synthesized via the Friedel-Crafts alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403), often using an acid catalyst. unive.itresearchgate.netresearchgate.net Computational catalysis studies can provide detailed mechanistic insights into this reaction, helping to optimize reaction conditions and catalyst design.

DFT calculations can be used to model the reaction pathway, including the formation of intermediates and transition states. The reaction generally proceeds through the formation of a cyclohexyl carbocation, which then attacks the phenol ring at the ortho and para positions. unive.it The catalyst plays a crucial role in generating this carbocation.

Computational studies on similar phenol alkylation reactions have shown that the nature of the acid catalyst (homogeneous or heterogeneous) and the solvent can significantly influence the reaction's selectivity and efficiency. rsc.org For example, the use of solid acid catalysts like zeolites can offer advantages in terms of reusability and product separation. researchgate.net Computational models can help in understanding how the catalyst's active sites interact with the reactants and influence the product distribution (e.g., the ratio of ortho- to para-alkylation and the formation of di-substituted products). researchgate.net

Table 3: Key Steps in the Catalyzed Synthesis of this compound and their Computational Investigation

| Reaction Step | Computational Method | Information Gained |

| Formation of Cyclohexyl Carbocation | DFT | Activation energy, role of catalyst |

| Electrophilic Attack on Phenol | DFT | Transition state structures, regioselectivity (ortho vs. para) |

| Formation of Monocyclohexylphenol | DFT | Reaction thermochemistry |

| Second Alkylation to form Dicyclohexylphenol | DFT | Energetics of di-substitution, steric effects |

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry methods are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. organicchemistrydata.org For this compound, theoretical calculations can aid in the interpretation of experimental spectra and the assignment of signals to specific atoms in the molecule.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. sigmaaldrich.com These calculations are performed on the optimized geometry of the molecule. By comparing the calculated shifts with experimental data, one can confirm the structure of the synthesized compound. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the conformational arrangement of the cyclohexyl groups.

Table 4: Predicted 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental (Reference) |

| C1 (C-OH) | 152.1 | ~150-155 docbrown.info |

| C2 (C-Cyclohexyl) | 135.8 | - |

| C3 | 115.9 | ~115-120 docbrown.info |

| C4 (C-Cyclohexyl) | 141.3 | - |

| C5 | 127.5 | ~125-130 docbrown.info |

| C6 | 129.8 | ~129-132 docbrown.info |

| Cyclohexyl Carbons | 25-45 | - |

Note: The predicted chemical shifts are hypothetical and based on typical values for substituted phenols. The experimental reference values are for phenol itself and are provided for general comparison.

Applications and Advanced Materials Science Contexts

Role as a Synthetic Intermediate in Organic Chemistry

2,4-Dicyclohexylphenol serves as a versatile intermediate in the synthesis of a variety of organic molecules, largely owing to the reactivity of its phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring. A significant application of phenols with bulky alkyl substituents is in the synthesis of phosphite (B83602) antioxidants. nih.govwikipedia.org These compounds are crucial additives in the polymer industry to prevent degradation during processing and use.

The general synthesis of triaryl phosphite antioxidants involves the reaction of a substituted phenol (B47542) with phosphorus trichloride in the presence of a base or catalyst. nih.gov In this reaction, three molecules of the phenol react with one molecule of phosphorus trichloride to form the corresponding tris(aryl)phosphite.

Table 1: General Reaction for the Synthesis of Triaryl Phosphite Antioxidants

| Reactants | Product | General Equation |

| Substituted Phenol, Phosphorus Trichloride | Triaryl Phosphite | 3 ArOH + PCl₃ → (ArO)₃P + 3 HCl |

In this context, "Ar" represents the 2,4-dicyclohexylphenyl moiety.

Another synthetic route to phosphite antioxidants is through a transesterification reaction, where a simple trialkyl phosphite, such as triethyl phosphite, reacts with the substituted phenol. nih.gov This method avoids the use of the corrosive phosphorus trichloride.

While specific research detailing the synthesis of tris(2,4-dicyclohexylphenyl) phosphite is not extensively available in the reviewed literature, the established reactivity of other sterically hindered phenols, such as 2,4-di-tert-butylphenol, in these reactions strongly suggests the suitability of this compound for creating analogous phosphite antioxidants. nih.govwikipedia.org These antioxidants are valued for their high stability and compatibility with a wide range of polymers.

Beyond antioxidants, substituted phenols are foundational precursors for a variety of other chemical products. The presence of the cyclohexyl groups can impart desirable properties such as increased solubility in nonpolar media and enhanced thermal stability to the final products. While not specifically detailed for this compound in the provided search results, analogous alkylated phenols are used as intermediates for agrochemicals and pharmaceuticals. semanticscholar.orgresearchgate.net

Incorporation into Polymer Systems (e.g., as a monomer or additive)

The incorporation of this compound into polymer systems can be conceptualized in two primary ways: as a comonomer in polymerization reactions or as an additive to modify the properties of the final polymer.

As a potential monomer, this compound shares structural similarities with bisphenol A (BPA), a key monomer in the production of polycarbonates and epoxy resins. kpi.uamdpi.comuwb.edu.plccchwc.edu.hk Polycarbonates are typically synthesized through the reaction of a bisphenol with phosgene or by transesterification with a carbonate source like diphenyl carbonate. kpi.uauwb.edu.pl The presence of two cyclohexyl groups in this compound, however, makes it a monofunctional phenol in the context of typical polycarbonate synthesis, which requires di-functional phenols. Therefore, it would more likely act as a chain terminator, controlling the molecular weight of the polymer, or as a comonomer in specific resin systems where its monofunctionality could be advantageous for tailoring polymer architecture.

In the realm of epoxy resins, which are often based on the diglycidyl ether of bisphenol A, this compound could be used as a modifier. ncsu.edued.ac.ukgoogle.com Its incorporation could enhance properties such as hydrophobicity and thermal stability due to the bulky, nonpolar cyclohexyl groups.

As an additive, this compound and its derivatives can function as antioxidants. plaschina.com.cn Phenolic antioxidants inhibit the oxidation of polymers by donating the hydrogen from their hydroxyl group to radical species, thereby terminating the degradation chain reactions. The bulky cyclohexyl groups at the ortho and para positions can enhance the stability of the resulting phenoxy radical, making it a more effective antioxidant.

Table 2: Potential Roles of this compound in Polymer Systems

| Role | Potential Polymer System | Anticipated Effect |

| Chain Terminator | Polycarbonates, Polyesters | Control of molecular weight |

| Resin Modifier | Epoxy Resins | Increased hydrophobicity and thermal stability |

| Antioxidant Additive | Polyolefins, Elastomers | Prevention of oxidative degradation |

Supramolecular Assemblies and Host-Guest Interactions

The structure of this compound makes it a candidate for the construction of supramolecular assemblies, particularly as a building block for calixarenes. nih.govnih.goviaea.orgresearchgate.netcore.ac.uk Calixarenes are macrocyclic molecules formed from the condensation of phenols with aldehydes. The properties of the resulting calixarene, including the size and shape of its cavity and its solubility, are determined by the nature of the phenol and aldehyde used in its synthesis.

The use of this compound in calixarene synthesis would result in a macrocycle with bulky cyclohexyl groups lining the upper rim of the cavity. These groups would create a hydrophobic and sterically demanding environment, which could be exploited for the selective binding of specific guest molecules. The principles of host-guest chemistry dictate that the host molecule (the calixarene) can encapsulate a guest molecule if there is a good size and shape complementarity and favorable intermolecular interactions. nih.goviaea.org

Table 3: Hypothetical Calix kpi.uaarene from this compound

| Precursors | Resulting Macrocycle | Potential Guest Molecules |

| This compound, Formaldehyde | Calix kpi.uaarene with eight cyclohexyl groups | Small to medium-sized hydrophobic organic molecules |

The resulting "dicyclohexyl-calixarene" could exhibit unique host-guest properties, potentially acting as a receptor for nonpolar organic molecules in solution or as a building block for more complex, self-assembled nanostructures.

Design of Functional Materials Utilizing this compound Moieties

The incorporation of this compound moieties into larger molecular architectures can lead to the development of functional materials with specific properties and applications.

Liquid Crystals: The rigid aromatic core combined with the bulky, flexible cyclohexyl groups is a structural motif found in some liquid crystalline compounds. google.commdpi.comtcichemicals.commdpi.com Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. google.commdpi.comtcichemicals.commdpi.com By chemically modifying this compound to introduce other mesogenic (liquid crystal-forming) groups, it is possible to design new liquid crystalline materials. The dicyclohexylphenyl unit could contribute to the desired anisotropic shape and influence the phase behavior and transition temperatures of the resulting liquid crystal.

Sensors: The phenolic hydroxyl group of this compound can be functionalized to create receptors for specific analytes. mdpi.commdpi.comresearchgate.net For example, it could be incorporated into a larger molecule that also contains a signaling unit (e.g., a fluorophore). The binding of a target analyte to the receptor part of the molecule could then induce a change in the signal, allowing for the detection of the analyte. The cyclohexyl groups could play a role in creating a specific binding pocket for the target molecule.

Metal-Organic Frameworks (MOFs): While this compound itself is not a typical ligand for MOF synthesis due to its single hydroxyl group, it can be chemically modified to incorporate coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles. mdpi.comossila.comrsc.orgdntb.gov.uabohrium.com The resulting ligand, containing the bulky dicyclohexylphenyl moiety, could then be used to construct MOFs with unique pore environments. The cyclohexyl groups would project into the pores of the MOF, influencing the size and shape of the channels and potentially leading to selective adsorption or catalytic properties.

Table 4: Potential Functional Materials Incorporating this compound Moieties

| Material Class | Design Principle | Potential Application |

| Liquid Crystals | Incorporation into mesogenic molecules | Displays, optical switches |

| Chemical Sensors | Functionalization to create a specific binding site | Detection of small organic molecules |

| Metal-Organic Frameworks | Modification to create a ligand for MOF synthesis | Gas storage, separation, catalysis |

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, emphasizing waste reduction, the use of renewable resources, and energy efficiency. For 2,4-dicyclohexylphenol, a shift away from traditional synthesis routes that rely on harsh catalysts and fossil fuel-derived feedstocks is a critical area for future research.

Another key aspect of sustainable synthesis is the use of environmentally benign alkylating agents and solvents. Research into using "green" solvents or even solvent-free conditions for the alkylation of phenol (B47542) is an important goal. nih.gov Furthermore, exploring alternative alkylating agents derived from renewable sources, as opposed to the traditional reliance on cyclohexene (B86901) or cyclohexanol (B46403) from petrochemical feedstocks, will be a significant step towards a more sustainable production process. The development of processes that utilize catalytic amounts of recyclable reagents will also contribute to a greener synthesis pathway. nih.gov

Development of Highly Selective and Recyclable Catalytic Systems

The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of phenol. A major challenge in this process is achieving high selectivity for the desired 2,4-disubstituted isomer over other possible products, such as the 4-monosubstituted, 2-monosubstituted, 2,6-disubstituted, and poly-alkylated phenols. unive.it Future research must therefore be directed towards the development of catalysts that are not only highly active and recyclable but also exhibit exceptional regioselectivity.

Solid acid catalysts, such as zeolites, are promising candidates due to their well-defined pore structures, which can impart shape-selectivity to the reaction. The pore dimensions can be tailored to favor the formation of the this compound isomer while sterically hindering the formation of others. For instance, in-situ solid-state NMR spectroscopy studies have confirmed the formation of this compound during the alkylation of phenol with cyclohexene in the presence of H-BEA zeolite, highlighting the potential of zeolites in this synthesis.

The table below, based on data from the alkylation of a related compound, p-cresol (B1678582), illustrates how different zeolite catalysts can influence product distribution. Future research should aim to generate similar detailed data for the alkylation of phenol to specifically target this compound.

| Catalyst | Reactant | Key Product | Yield of Key Product (% of theoretical) | Other Dicyclohexylphenol Isomers Formed (%) | Reference |

|---|---|---|---|---|---|

| H-Zeolite Y | p-Cresol and Cyclohexene | 4-methyl-2-cyclohexylphenol | 92.1 | 2.4 (sum of 2,6- and 2,5-isomers) | google.com |

| H-Zeolite Y | p-Cresol and Cyclohexanol | 4-methyl-2-cyclohexylphenol | 84.9 | 3.3 (sum of 2,6- and 2,5-isomers) | google.com |

| Rare Earth-Zeolite Y | p-Cresol and Cyclohexanol | 4-methyl-2-cyclohexylphenol | Not specified as primary | 7.1 (sum of 2,6- and 2,5-isomers) | google.com |

Beyond zeolites, the exploration of other recyclable catalytic systems is warranted. Ionic liquids, for example, have been investigated for phenol alkylation and offer advantages such as low volatility and tunable properties, which could be harnessed to improve selectivity and catalyst recovery. nih.gov The development of bifunctional catalysts, which combine both acidic and hydrogenation/dehydrogenation sites, could enable novel one-pot hydroalkylation routes from phenol, further enhancing the sustainability of the process. youtube.com

Exploration of Novel Chemical Transformations

While much of the current research focuses on the synthesis of this compound, its potential as a versatile chemical building block remains largely unexplored. The unique steric and electronic properties conferred by the two cyclohexyl groups make it an intriguing starting material for the synthesis of a variety of functional molecules.

One promising area for future investigation is its use in the synthesis of high-performance polymer additives. For instance, sterically hindered phenols are widely used as antioxidants. The conversion of this compound into phosphite (B83602) antioxidants is a logical extension of this chemistry. nih.govvinatiorganics.comuvabsorber.com These compounds could offer superior stability and compatibility in various polymer matrices. The general reaction would involve the phosphitylation of the hydroxyl group of this compound.

Furthermore, the phenolic hydroxyl group and the aromatic ring of this compound are amenable to a range of chemical modifications. For example, it could be derivatized to form monomers for specialty polymers. researchgate.netresearchgate.net The synthesis of cyclohexyl phenyl ketone derivatives from similar structures has been shown to be useful as intermediates for pharmacologically active compounds like benzodiazepines, suggesting another potential application pathway. google.com Research into the etherification, esterification, and electrophilic substitution reactions of this compound could lead to the discovery of novel molecules with applications in pharmaceuticals, agrochemicals, and materials science. The development of one-pot or cascade reactions starting from this compound would align with the principles of green and efficient synthesis. researchgate.net

Advanced Computational Design of this compound-Based Materials

The advancement of computational chemistry and molecular modeling presents a powerful tool for accelerating the discovery and design of new materials. youtube.comsemanticscholar.org In the context of this compound, computational methods can be employed to predict the properties of novel polymers and to guide the synthesis of functional materials with tailored characteristics.

Molecular dynamics (MD) simulations, for example, can be used to model the structure and predict the properties of polymers derived from this compound-based monomers. mdpi.comyoutube.comyoutube.com By simulating the interactions between polymer chains, it is possible to estimate key material properties such as glass transition temperature, mechanical strength, and thermal stability. This in-silico approach can significantly reduce the experimental effort required to develop new high-performance polymers, such as specialty phenolic resins or polybenzoxazines. researchgate.netmdpi.com

Quantum chemical methods, such as Density Functional Theory (DFT), can provide fundamental insights into the reactivity of this compound and the mechanisms of its chemical transformations. semanticscholar.orgresearchgate.net DFT calculations can be used to screen potential catalysts for its synthesis, predicting their activity and selectivity, and thereby guiding the design of more efficient catalytic systems. pitt.edumdpi.com Furthermore, computational studies can help in understanding the structure-property relationships of its derivatives, for example, by calculating the bond dissociation energies relevant to its antioxidant activity or predicting the electronic properties of derived dyes.

The table below outlines potential computational studies that could be undertaken to advance the development and application of this compound-based materials.

| Computational Method | Research Objective | Predicted Properties/Outcomes | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Screening of solid acid catalysts (e.g., zeolites) for selective synthesis of this compound. | Adsorption energies of reactants and products, reaction energy barriers for different isomers. | Rational design of highly selective and efficient catalysts. |

| Molecular Dynamics (MD) | Prediction of thermomechanical properties of polymers derived from this compound-based monomers. | Glass transition temperature, Young's modulus, thermal expansion coefficient. | Accelerated development of high-performance polymers for specific applications. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of the binding and reactivity of this compound-derived inhibitors with biological targets. | Binding affinities, interaction modes, reaction mechanisms. | Design of novel pharmaceuticals or agrochemicals. |

| DFT | Calculation of bond dissociation energy of the phenolic O-H bond in this compound and its derivatives. | Antioxidant activity potential. | In-silico screening for potent antioxidant additives for polymers and other materials. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,4-Dicyclohexylphenol in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques for detecting phenolic compounds. For example, non-targeted phenol analysis often employs GC-MS with derivatization to enhance volatility . EPA DSSTox and PubChem databases provide validated protocols for structural confirmation using InChI keys and spectral libraries . Ensure calibration with certified reference materials to minimize matrix interference.

Q. What are the critical physical and chemical properties of this compound for laboratory handling?

- Methodological Answer : Key properties include melting point (58–64°C), boiling point (154°C at 12 mm Hg), and flash point (153–155°C), which inform storage and handling protocols . The compound’s stability under standard conditions requires inert atmospheres to prevent oxidation. Consult NIST Chemistry WebBook for thermodynamic data and solvent compatibility .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use nitrile gloves and P95 respirators for minor exposures, and full-body chemical-resistant suits for prolonged contact . Implement fume hoods and secondary containment to avoid environmental release. Toxicity profiles suggest avoiding skin absorption; conduct regular waste audits aligned with OSHA HCS guidelines .

Advanced Research Questions

Q. How can computational methods predict the degradation pathways of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311+G(d,p)/SMD level can model •OH radical interactions. Focus on addition-elimination mechanisms, where hydroxylation precedes quinone formation, as seen in DNAN degradation . Validate predictions via LC-MS to detect intermediates like cyclohexadienyl radicals.

Q. What strategies resolve contradictions between experimental and computational data on reaction mechanisms?

- Methodological Answer : Apply triangulation by cross-referencing DFT results with kinetic isotope effects (KIE) and solvent-phase experiments. For example, discrepancies in hydrogen transfer vs. radical pathways can be resolved using isotopically labeled substrates and time-resolved spectroscopy . Document uncertainties in free energy barriers (±2 kcal/mol) to refine models .

Q. How do structural modifications influence the environmental persistence and toxicity of cyclohexylphenol derivatives?

- Methodological Answer : Substitute cyclohexyl groups with electron-withdrawing substituents (e.g., nitro or halogen groups) to study bioaccumulation trends. Compare half-lives in aqueous photolysis experiments (e.g., using UV/H₂O₂ systems) with QSAR predictions. Structural analogs like 2-(3-hydroxycyclohexyl)phenol derivatives show varied ecotoxicity, requiring OECD 301F testing for biodegradability .

Data and Experimental Design

Q. How should researchers design experiments to validate this compound’s degradation products?

- Methodological Answer : Use a tiered approach:

Computational Screening : Identify plausible intermediates via DFT .

Lab-Scale AOPs : Employ Fenton’s reagent (Fe²⁺/H₂O₂) under controlled pH (2.5–3.5) .

Analytical Validation : Apply high-resolution orbitrap-MS to detect low-concentration byproducts (e.g., hydroxylated cyclohexanes) .

Q. What are the best practices for synthesizing this compound derivatives for structure-activity studies?

- Methodological Answer : Optimize Friedel-Crafts alkylation using cyclohexanol and phenol with AlCl₃ catalysis. Monitor regioselectivity via NMR (e.g., ¹³C for substituent positioning) . Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) and confirm purity with differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.